(3S,4R)-3,4-Dimethoxypiperidine;hydrochloride
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Overview
Description
(3S,4R)-3,4-Dimethoxypiperidine;hydrochloride is a chiral piperidine derivative Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3,4-Dimethoxypiperidine;hydrochloride typically involves the enantioselective multistage synthesis of (3S,4R)-3-hydroxypiperidine-4-carboxylic acid, followed by key one-pot azide reductive cyclization of aldehyde . The resulting intermediate can be further modified to obtain various analogs of the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high enantioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3,4-Dimethoxypiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3S,4R)-3,4-Dimethoxypiperidine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-3,4-Dimethoxypiperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact molecular pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-Hydroxypiperidine-4-carboxylic acid: A precursor in the synthesis of (3S,4R)-3,4-Dimethoxypiperidine;hydrochloride.
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
Spiropiperidines: Compounds with a spirocyclic structure, exhibiting diverse biological activities.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3S,4R)-3,4-dimethoxypiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-6-3-4-8-5-7(6)10-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTKIOOAQBZPTG-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNCC1OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCNC[C@@H]1OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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